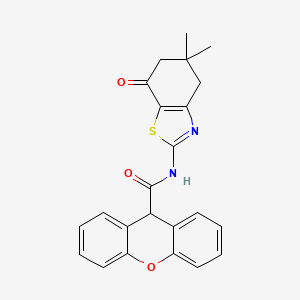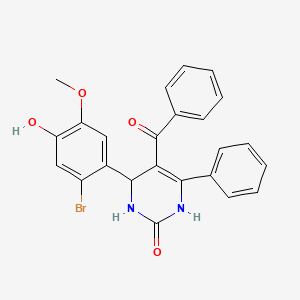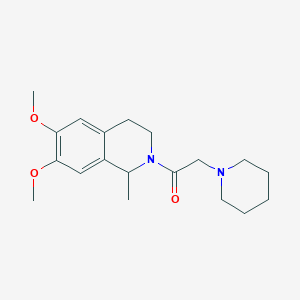![molecular formula C13H21N5O3 B4050206 2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B4050206.png)
2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol
Descripción general
Descripción
2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol is a complex organic compound that features a pyrimidine ring substituted with a nitro group, a methyl group, and a piperidine moiety
Aplicaciones Científicas De Investigación
2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and a nitro-substituted aldehyde.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: The nitro group in the pyrimidine ring can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethanolamine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Various substituted ethanolamine derivatives.
Mecanismo De Acción
The mechanism of action of 2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the piperidine moiety play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpyridine: Similar in structure but lacks the piperidine and ethanolamine moieties.
4-Methylpiperidine: Contains the piperidine ring but lacks the pyrimidine and nitro groups.
2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride: Similar piperidine structure but different functional groups.
Uniqueness
2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol is unique due to its combination of a nitro-substituted pyrimidine ring, a piperidine moiety, and an ethanolamine group
Propiedades
IUPAC Name |
2-[[6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-9-3-6-17(7-4-9)13-15-10(2)11(18(20)21)12(16-13)14-5-8-19/h9,19H,3-8H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGUUQMOXCOEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 11-(4-chloro-3-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4050153.png)
![8-methoxy-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B4050161.png)


![1-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4050175.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4050177.png)
![N-[4-(butylsulfamoyl)phenyl]-2-phenoxypropanamide](/img/structure/B4050185.png)
![1-(4-{2-hydroxy-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]propoxy}phenyl)ethanone](/img/structure/B4050189.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone](/img/structure/B4050196.png)

![3-{2-[(4-ethoxypyrimidin-2-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B4050210.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B4050226.png)
